trans-Nonenylboronic acid

描述

Historical Context of Organoboron Compounds in Organic Synthesis

The field of organoboron chemistry, which studies chemical compounds containing a carbon-boron bond, has a rich history stretching back more than 150 years. wiley.com The first synthesis of an organoboron compound was reported in 1860 by Edward Frankland, who prepared ethylboronic acid. wikipedia.orgscispace.com This was achieved through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to produce triethylborane, which was then oxidized in the air. wikipedia.org

In the early 20th century, between 1912 and 1936, Alfred Stock made significant contributions by synthesizing and characterizing a series of boron hydrides, known as boranes. acs.org These discoveries laid crucial groundwork for the field. However, the full potential of organoboron compounds in organic synthesis was truly unlocked through the pioneering work of Herbert C. Brown. numberanalytics.com His research, particularly the discovery of the hydroboration reaction in 1956, revolutionized synthetic organic chemistry. msu.edubritannica.com This reaction provided a method to convert unsaturated organic molecules into organoboranes, which proved to be exceptionally versatile synthetic intermediates. msu.edubritannica.com Brown's extensive work on organoboranes and their myriad applications in synthesis earned him a share of the 1979 Nobel Prize in Chemistry. msu.eduwikipedia.orgnobelprize.org His contributions, along with those of others like Akira Suzuki, who was awarded the Nobel Prize in 2010 for palladium-catalyzed cross-coupling reactions, have established organoboron compounds as indispensable tools in modern chemistry. acs.orgmusechem.com

Significance of Boronic Acids as Synthetic Intermediates and Reagents

Boronic acids, characterized by the general formula R–B(OH)₂, are a class of organoboron compounds that have risen from relative obscurity to become premier synthetic intermediates. scispace.commolecularcloud.org Their importance stems from a combination of stability, versatile reactivity, and generally low toxicity. nih.gov Boronic acids are considered "green" compounds because their degradation product is boric acid, which is environmentally benign. scispace.com

These compounds are widely used as building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. sigmaaldrich.comboronmolecular.com Their most notable application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govboronmolecular.com This reaction's versatility and compatibility with a wide range of functional groups have made it a cornerstone of modern organic synthesis. boronmolecular.com Beyond the Suzuki reaction, boronic acids are employed in a variety of other significant transformations, including the Chan–Lam coupling (for C-N and C-O bond formation), Petasis borono-Mannich reaction, and as catalysts in their own right. molecularcloud.orgsigmaaldrich.commdpi.com

The utility of boronic acids also extends to medicinal chemistry and materials science. musechem.comacs.orgnumberanalytics.com They have the unique ability to form reversible covalent bonds with diols, such as those found in sugars and amino acids. wikipedia.orgboronmolecular.com This property is harnessed in the development of sensors, drug delivery systems, and enzyme inhibitors. wikipedia.orgboronmolecular.comvt.edu The anticancer drug bortezomib, which contains a boronic acid group, exemplifies the successful application of these compounds in medicine. wikipedia.org

Unique Characteristics and Reactivity of Unsaturated Boronic Acids (Alkenylboronic Acids)

Within the broader class of boronic acids, unsaturated variants such as alkenylboronic acids possess distinct characteristics and reactivity patterns. rsc.org Alkenylboronic acids, which feature a carbon-carbon double bond attached to the boronic acid moiety, offer expanded synthetic possibilities compared to their alkyl or aryl counterparts. rsc.org While alkylboronic acids are sometimes limited by lower shelf stability and more difficult transmetalation, alkenylboronic acids are valuable intermediates in a wide array of catalytic reactions. scispace.comwiley-vch.de

The presence of the C=C double bond allows for functionalization at multiple sites—either through reactions involving the boron group or by targeting the double bond itself. researchgate.net Alkenylboronic acids are key substrates in transition metal-catalyzed reactions for creating complex structures. rsc.org For instance, they are used in cobalt-catalyzed enantioselective ring-opening reactions to produce functionalized cyclohexenes and in organocatalytic formylation reactions to synthesize α,β-unsaturated aldehydes. dicp.ac.cnwiley.com The Suzuki-Miyaura coupling of alkenylboronic acids with organic halides proceeds with retention of the double bond's configuration, allowing for the stereoselective synthesis of dienes and other complex unsaturated systems. organic-chemistry.org Their reactivity has been harnessed to solve long-standing synthetic challenges and to devise innovative methodologies in organic chemistry. rsc.org

Overview of the Research Landscape for trans-Nonenylboronic Acid

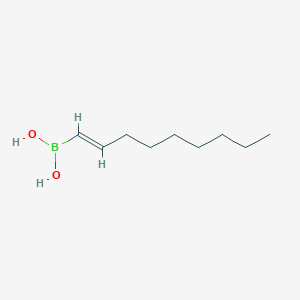

This compound is a specific example of an alkenylboronic acid. As a member of this class, it is primarily utilized as a reagent in organic synthesis. Its structure, featuring a nine-carbon alkenyl chain, makes it a useful building block for introducing a linear C9 unit into more complex molecules.

The research landscape for this compound itself is not extensive in terms of dedicated studies, but its utility is well-established through its commercial availability and implicit use in synthetic methodologies that rely on alkenylboronic acids. sigmaaldrich.comchemicalbook.com It serves as a substrate in reactions such as the Suzuki-Miyaura coupling, where it can be coupled with various aryl or vinyl halides to form larger, functionalized molecules. The "trans" geometry of the double bond is a critical feature, as this stereochemistry is typically retained during such cross-coupling reactions.

Below is a table summarizing the key properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 57404-77-0 | matrixscientific.com |

| Molecular Formula | C₉H₁₉BO₂ | matrixscientific.com |

| Melting Point | 100-104 °C | matrixscientific.com |

属性

IUPAC Name |

[(E)-non-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9,11-12H,2-7H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYXRMSFSNQEBV-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90421407 | |

| Record name | trans-Nonenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57404-77-0 | |

| Record name | trans-Nonenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trans Nonenylboronic Acid

Classical Preparative Approaches to Alkenylboronic Acids

Classical methods for the synthesis of alkenylboronic acids have been well-established and continue to be widely used due to their reliability and predictability. These approaches often involve the direct introduction of a boron-containing moiety onto an alkyne or the modification of pre-existing organoboron compounds.

Hydroboration of Terminal Alkynes: Stereoselective Considerations for trans-Configuration

Hydroboration is a powerful method for the formation of carbon-boron bonds. The reaction of a terminal alkyne, such as 1-nonyne, with a borane (B79455) reagent typically proceeds via a syn-addition, leading to the formation of an (E)-alkenylboronate. libretexts.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This stereochemical outcome is a result of a concerted mechanism where the boron and hydrogen atoms add to the same face of the triple bond. libretexts.orglibretexts.org To obtain the desired trans (or Z) configuration of the double bond in the final product, specific strategies must be employed.

One approach involves the use of rhodium or iridium catalysts in conjunction with catecholborane or pinacolborane, which can promote a formal trans-hydroboration of terminal alkynes. acs.orgresearchgate.net This method yields (Z)-1-alkenylboron compounds. The mechanism is believed to proceed through a vinylidene complex, which accounts for the observed stereochemistry. acs.org

Another strategy to access the trans-isomer involves isomerization of the initially formed (E)-alkenylboronate. However, direct and selective methods for achieving the trans-configuration are often preferred.

Table 1: Stereochemical Outcome of Hydroboration of 1-Nonyne

| Reagent/Catalyst | Stereochemical Outcome | Product Configuration |

|---|---|---|

| Diborane (B₂H₆) or BH₃·THF | syn-addition | (E)-Nonenylboronic acid derivative |

| Catecholborane or Pinacolborane with Rh(I) or Ir(I) catalyst | trans-hydroboration | (Z)-Nonenylboronic acid derivative (trans) |

Transmetallation Reactions: Utilizing Organometallic Reagents with Borate (B1201080) Esters

Transmetallation provides a versatile route to alkenylboronic acids by reacting an organometallic reagent with a boron electrophile, such as a borate ester. nih.govresearchgate.net To synthesize trans-nonenylboronic acid via this method, a trans-nonenyl organometallic species is required. This can be prepared from the corresponding trans-1-halo-1-nonene through metal-halogen exchange.

For instance, treatment of (E)-1-iodo-1-nonene with an organolithium reagent like n-butyllithium at low temperatures generates the corresponding trans-nonenyllithium. Subsequent reaction of this organolithium species with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup, yields this compound. nih.govresearchgate.net Similarly, Grignard reagents can be employed. organic-chemistry.org The stereochemistry of the double bond is generally retained throughout this process. princeton.edu

Table 2: Transmetallation Approach to this compound

| Organometallic Reagent | Boron Electrophile | Key Features |

|---|---|---|

| trans-Nonenyllithium | Trialkyl borate (e.g., B(OMe)₃) | Retention of double bond stereochemistry |

| trans-Nonenylmagnesium halide | Trialkyl borate (e.g., B(OiPr)₃) | Compatible with various functional groups |

Transition-Metal Catalyzed Borylation Strategies

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of organoboron compounds, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Alkenyl C-B Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are highly effective for the synthesis of alkenylboronic acids. upenn.eduresearchgate.netnih.gov This method typically involves the reaction of an alkenyl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org

To synthesize this compound using this approach, one would start with a trans-1-halo-1-nonene. The palladium catalyst facilitates the oxidative addition to the carbon-halogen bond, followed by transmetallation with the diboron reagent and reductive elimination to afford the desired trans-nonenylboronic ester. upenn.eduresearchgate.net The stereochemistry of the starting alkenyl halide is typically retained in the final product.

Table 3: Palladium-Catalyzed Borylation of trans-1-Halo-1-nonene

| Component | Example |

|---|---|

| Alkenyl Halide | (E)-1-Bromo-1-nonene |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Palladium Catalyst | Pd(dppf)Cl₂ |

| Base | Potassium acetate (B1210297) (KOAc) |

Iridium-Catalyzed C-H Borylation Approaches

Iridium-catalyzed C-H borylation has become a prominent method for the direct functionalization of C-H bonds. illinois.eduvanderbilt.edusigmaaldrich.com This approach offers the potential for highly efficient and atom-economical syntheses of organoboron compounds. vanderbilt.edu While this methodology has been extensively applied to the borylation of arenes and alkanes, its application to the direct and stereoselective borylation of alkenes to form a specific isomer like this compound is more challenging.

The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, with the borylation typically occurring at the least hindered C-H bond. sigmaaldrich.com For an alkene like 1-nonene (B85954), this would likely lead to borylation at various positions along the alkyl chain or at the terminal vinyl position, rather than selectively forming the desired internal trans-alkenylboronic acid. However, the development of new ligand systems and directing group strategies may enable more controlled and selective C-H borylation of alkenes in the future. illinois.edu

Copper-Catalyzed Methodologies for Unsaturated Organoboron Compounds

Copper-catalyzed borylation reactions have become a cornerstone for synthesizing organoboron compounds due to the low cost, low toxicity, and high efficiency of copper catalysts. mdpi.comresearchgate.net These methods are particularly effective for the borylation of unsaturated molecules, providing direct access to versatile building blocks like alkenylboronic acids. mdpi.com The process generally involves a copper-boryl complex as the key intermediate, which then participates in reactions such as hydroboration and carboboration with unsaturated substrates. mdpi.com

A significant advancement in this area is the copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds. nih.gov Research has demonstrated that using tetrahydroxydiborane as the diboron reagent allows for the direct and efficient synthesis of β-borylated carbonyl compounds, which are precursors to the corresponding boronic acids. nih.gov This methodology is applicable to a wide range of substrates, including α,β-unsaturated amides, esters, and ketones, converting them into the desired β-borated products in good to excellent yields. nih.gov The reaction's success hinges on the mild conditions and the high functional group tolerance afforded by the copper catalytic system. mdpi.com

Key Features of Copper-Catalyzed β-Boration:

| Feature | Description | Source |

| Catalyst System | Typically a Copper(I) salt (e.g., CuCl) with an alkoxide base. | mdpi.com |

| Boron Reagent | Diboron reagents like tetrahydroxydiborane or bis(pinacolato)diboron (B₂pin₂). | mdpi.comnih.gov |

| Substrate Scope | α,β-unsaturated amides, esters, and ketones. | nih.gov |

| Key Advantages | Low catalyst cost, mild reaction conditions, good functional group tolerance, and potential for chiral induction. | mdpi.com |

| Product | β-borylated carbonyl compounds, which can be converted to β-boronic acids. | nih.gov |

These copper-promoted reactions represent a powerful strategy for creating carbon-boron bonds, forming organoboron compounds that are pivotal in cross-coupling reactions and further synthetic transformations. mdpi.comresearchgate.net

Rhodium-Catalyzed Stereoselective Borylation and Conjugate Addition

Rhodium catalysis offers a powerful tool for achieving high levels of stereoselectivity in the synthesis of organoboron compounds. One of the most effective methods is the rhodium-catalyzed enantioselective 1,4-addition (conjugate addition) of boronic acids to α,β-unsaturated ketones (enones). rsc.orgresearcher.life This reaction constructs chiral molecules with excellent control over the spatial arrangement of atoms. By employing a rhodium catalyst paired with a chiral diene ligand, arylboronic acids can be added to enones to generate products with high enantioselectivity. acs.org

Recent developments have extended this methodology to the construction of complex cyclic structures. For instance, a rhodium-catalyzed reaction between enones and arylboronic acids has been successfully used to create chiral seven-membered rings with outstanding functional group compatibility and excellent regio- and enantioselectivities. rsc.orgresearcher.life

Furthermore, rhodium catalysis is effective for the stereoselective functionalization of allenes. A highly stereoselective reaction of allenes with organoboronic reagents, such as methyl pinacol (B44631) boronic ester, provides a direct route to branched 1,3-dienes with very high E-stereoselectivity. nih.gov The proposed mechanism involves the transmetalation of the rhodium complex with the boronic reagent, followed by a stereoselective carbometalation of the allene (B1206475) to form a stereodefined η³-allylic rhodium intermediate. nih.gov

Research Highlights in Rhodium-Catalyzed Borylation:

| Reaction Type | Substrates | Catalyst System | Key Outcome | Source |

| Enantioselective 1,4-Addition | Enones, Arylboronic acids | Rhodium complex with a chiral ligand | Construction of chiral seven-membered rings with high enantioselectivity. | rsc.orgresearcher.life |

| Stereoselective Carbometalation | Allenes, Methyl pinacol boronic ester | [Cp*RhCl₂]₂ | Synthesis of isoprene (B109036) derivatives with high E-stereoselectivity. | nih.gov |

These rhodium-catalyzed methods are indispensable for synthesizing chiral and stereochemically defined organoboron compounds that are challenging to access through other means.

Organocatalytic and Asymmetric Synthetic Methodologies for Boronic Acids

Beyond metal catalysis, organocatalytic methods have emerged as a powerful strategy for the asymmetric synthesis of boronic acids, offering a metal-free alternative.

Asymmetric Homologation of Olefinic Boronic Acids

Asymmetric homologation is a process that extends a carbon chain by one carbon atom while creating a new stereocenter. In the context of boronic acids, this involves the reaction of a boronic ester with a (dihalomethyl)lithium reagent, which inserts a halomethyl group into the carbon-boron bond. nih.gov This reaction can achieve very high levels of diastereoselectivity. researchgate.net

The use of chiral organocatalysts, such as BINOL derivatives, has enabled the asymmetric homologation of a broad range of boronic acids—including aliphatic, aromatic, and heterocyclic variants—with diazo compounds. researchgate.net This provides access to diverse chiral organoboron species. DFT calculations have shed light on the reaction mechanism, indicating that the reaction proceeds through a chiral BINOL ester of the boronic acid substrate and that alcohol additives play a crucial role in the catalytic cycle. researchgate.net

Development of Enantioselective Pathways for Chiral Boronic Acid Synthesis

The development of enantioselective pathways is crucial for producing chiral boronic acids, which are valuable in asymmetric synthesis. researchgate.net Organocatalysis has proven particularly effective in this domain. For example, a chiral diol-catalyzed asymmetric conjugate addition of organic boronic acids to β-silyl-α,β-unsaturated ketones has been developed. acs.org This reaction furnishes β-silyl carbonyl compounds containing a new stereocenter with excellent enantioselectivities (up to 98% ee). acs.org

The catalytic system for this transformation features mild reaction conditions, high efficiency, and a broad substrate scope. acs.org The proposed mechanism involves the formation of a complex between the chiral diol catalyst and the boronic acid, which then coordinates with the unsaturated ketone to facilitate the stereoselective carbon-carbon bond formation. acs.org

Comparison of Asymmetric Methodologies:

| Methodology | Reagents | Catalyst | Key Feature | Source |

| Asymmetric Homologation | Boronic esters, (Dihalomethyl)lithium or Diazo compounds | Chiral auxiliaries or BINOL derivatives | Chain extension with creation of a stereocenter; high diastereoselectivity. | nih.govresearchgate.net |

| Asymmetric Conjugate Addition | β-silyl-α,β-unsaturated ketones, Organic boronic acids | Chiral diol (e.g., (R)-3,3′-(3,5-(CF₃)₂-C₆H₃)₂-BINOL) | Forms β-silyl carbonyl compounds with high enantioselectivity. | acs.orgacs.org |

Photoinduced Synthetic Pathways for Organoboron Compounds

Photoinduced reactions represent a modern frontier in organic synthesis, offering mild and often unique pathways to valuable molecules.

Recent Advances in Photochemical Borylation of Alkenes and Alkynes

Photochemical methods have been successfully applied to the borylation of unsaturated C-C bonds. mdpi.com These reactions often proceed via radical mechanisms, providing complementary reactivity to traditional ionic hydroboration methods. rsc.org An efficient photoredox radical borylation of electron-deficient alkenes using N-heterocyclic carbene-boranes (NHC-boranes) as a boryl radical precursor has been developed to afford multi-functionalized allylic boranes. rsc.org This approach is noted for its simple operation, mild conditions, and excellent functional group tolerance. rsc.org

Another innovative approach uses a recoverable heterogeneous photocatalyst, such as ultrathin cadmium sulfide (B99878) (CdS) nanosheets, to enable the regioselective borylation of a wide variety of alkenes and alkynes with an NHC-borane. researchgate.net Mechanistic studies suggest that both photogenerated electrons and holes on the semiconductor play active roles in the catalytic cycle. researchgate.net These light-induced methods expand the toolkit for synthesizing organoboron compounds, allowing for the formation of products that may be inaccessible through traditional thermal reactions. rsc.orgresearchgate.net

Strategies for Stereoselective Control in this compound Synthesis

The stereochemical purity of this compound is crucial for its applications in organic synthesis, particularly in cross-coupling reactions where the geometry of the double bond is transferred to the product. Consequently, synthetic methodologies are often designed to afford high stereoselectivity in favor of the trans (or E) isomer. Control over the stereochemistry of the carbon-carbon double bond can be achieved through two primary strategies: the direct stereoselective construction of the trans-alkenyl moiety during the borylation process, or by manipulation of the stereochemistry after the boron functionality has been installed.

Direct Stereoselective Construction of the trans-Alkenyl Moiety

The most efficient and common approach to obtaining this compound is through synthetic methods that directly favor the formation of the trans isomer. Several modern catalytic processes have been developed to achieve this with high selectivity, primarily starting from readily available precursors like 1-nonene or 1-nonyne.

One of the most prominent methods for the direct synthesis of trans-alkenyl boronic esters is the boryl-Heck reaction . nih.govorganic-chemistry.org This palladium-catalyzed process couples a terminal alkene, such as 1-nonene, with an electrophilic boron reagent, typically a catecholboron halide like B-chlorocatecholborane (catBCl). nih.govorganic-chemistry.orgnih.gov The reaction proceeds with excellent regio- and stereoselectivity, yielding the trans-alkenyl boronic ester. nih.govorganic-chemistry.org The mechanism is believed to involve a Heck-like pathway with syn-migratory insertion of the alkene into a palladium-boron bond followed by syn-β-hydride elimination to afford the trans-alkene geometry. nih.gov Key to the success of this reaction is the choice of ligand and additives, which can suppress unwanted side reactions like alkene isomerization. organic-chemistry.org

Table 1: Boryl-Heck Reaction for the Synthesis of trans-Alkenyl Boronic Esters

| Alkene Substrate | Boron Reagent | Catalyst System | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|---|

| 1-Octene | catBCl | (L1)₂PdCl₂ / LiOTf | Toluene | 80 | 99 | 88:12 |

| Styrene | catBCl | (L1)₂PdCl₂ / LiOTf | Toluene | 80 | 95 | >95:5 |

| 1-Decene | catBCl | (L1)₂PdCl₂ / LiOTf | Toluene | 80 | 98 | 90:10 |

| 1-Nonene (projected) | catBCl | (L1)₂PdCl₂ / LiOTf | Toluene | 80 | ~99 | ~90:10 |

Data for 1-nonene is projected based on results for similar terminal alkenes.

Another significant strategy is the hydroboration of alkynes . While the hydroboration of terminal alkynes with catecholborane or pinacolborane typically yields the corresponding (E)-vinylboronates, the reaction with internal alkynes can be less selective. For the synthesis of this compound from 1-nonyne, transition metal-catalyzed hydroboration is often employed to control the stereoselectivity. For instance, ruthenium-catalyzed formal trans-hydroboration reactions have been developed to provide access to (E)-alkenylboron compounds. acs.org

Post-Borylation Stereochemical Manipulation

In cases where a synthetic route may lead to a mixture of cis and trans isomers, or predominantly the cis isomer, post-borylation stereochemical manipulation can be a viable strategy to obtain the desired this compound. These methods typically involve the isomerization of the carbon-carbon double bond of the pre-formed alkenylboronic acid or ester.

One potential approach is photochemical isomerization . This process involves the irradiation of the cis-alkenylboronic ester with light of a suitable wavelength, which can promote the conversion to the more thermodynamically stable trans isomer. biosyn.comyoutube.com The mechanism involves the excitation of the π-electrons to a π* anti-bonding orbital, which allows for rotation around the carbon-carbon single bond, followed by relaxation to the ground state, potentially forming the trans isomer. youtube.com The efficiency of this process can be dependent on the specific substrate and the presence of a photosensitizer. Recent studies have shown that the isomerization of cis-α-substituted styrenyl boron reagents can proceed smoothly under visible light irradiation. rsc.org An iridium complex has also been identified as an efficient sensitizer (B1316253) for the selective photoisomerization of tetrasubstituted alkenyl boronic esters under blue light. diva-portal.org

Catalytic isomerization represents another avenue for post-borylation stereochemical control. Transition metal catalysts, such as those based on ruthenium or iridium, have been shown to catalyze the isomerization of alkenylboronates. nih.govacs.org For example, a ruthenium-hydride complex can catalyze the isomerization of ω-alkenylboronates to the thermodynamically more stable internal (E)-vinylboronates with high stereoselectivity. nih.gov While this is often used for positional isomerization, conditions can be optimized to favor the geometric isomerization from a cis to a trans configuration. An iridium-based catalytic system has been shown to provide excellent (E)-selectivity in the isomerization of 1,1-disubstituted alkenylboronates to the corresponding trisubstituted (E)-alkenylboronates. acs.org

Table 2: Potential Isomerization Methods for Alkenylboronic Esters

| Isomerization Method | Catalyst/Conditions | Substrate Type | Outcome |

|---|---|---|---|

| Photochemical | Visible Light / Sensitizer | cis-Styrenyl Boron Reagents | High fidelity isomerization to trans |

| Catalytic | [RuH(Cl)(CO)(PPh₃)₃] | ω-Alkenylboronates | High E/Z selectivity for internal vinylboronates |

It is important to note that while these post-borylation manipulation strategies are mechanistically plausible for converting cis-nonenylboronic acid to its trans isomer, their direct application and efficiency for this specific substrate would require empirical validation. The direct synthesis of the trans isomer is generally the more atom-economical and preferred route.

Reactivity and Mechanistic Investigations of Trans Nonenylboronic Acid

Carbon-Carbon Bond Forming Reactions

The primary application of trans-nonenylboronic acid in synthetic chemistry is as a nucleophilic partner in carbon-carbon bond-forming reactions. The polarization of the carbon-boron bond allows the nonenyl group to be transferred to an electrophilic carbon center, typically facilitated by a transition metal catalyst.

Suzuki-Miyaura Cross-Coupling Reactions Involving this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance. This compound serves as an effective coupling partner in these reactions, allowing for the introduction of a trans-nonenyl group onto various aromatic and vinylic scaffolds.

The palladium-catalyzed cross-coupling of alkenylboronic acids, such as this compound, with organic halides or triflates is a powerful method for the synthesis of substituted alkenes. The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the alkenyl group from boron to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

While specific data for this compound is not extensively tabulated in the surveyed literature, the general reactivity is well-established for analogous trans-alkenylboronic acids. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkenylboronic Acids

| Parameter | Typical Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Phosphine-based (e.g., PPh₃, PCy₃, SPhos) |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF, DMF (often with water) |

| Temperature | Room Temperature to 100 °C |

This table represents generalized conditions for Suzuki-Miyaura reactions of alkenylboronic acids. Optimal conditions for this compound would require specific experimental validation.

The transmetalation step is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. It involves the transfer of the organic group from the boron atom to the palladium center. Mechanistic studies have revealed that this process is complex and can proceed through different pathways. The presence of a base is crucial, as it activates the boronic acid, making the organic moiety more nucleophilic and facilitating its transfer.

Two primary pathways are often considered for transmetalation: the "boronate" pathway, where the base activates the boronic acid to form a more nucleophilic boronate species, and the "oxo-palladium" pathway, where the base reacts with the palladium complex to form a palladium-hydroxo species that then reacts with the neutral boronic acid. The operative pathway can depend on the specific reaction conditions, including the nature of the base and solvent. Detailed kinetic and computational studies on various aryl and alkenylboronic acids have provided insights into the energies and intermediates involved in these pathways.

A key feature of the Suzuki-Miyaura coupling involving trans-alkenylboronic acids is the retention of the double bond geometry. This stereospecificity is highly valuable in organic synthesis, as it allows for the predictable formation of the desired trans-isomer of the product. The retention of stereochemistry is generally observed in both the transmetalation and reductive elimination steps of the catalytic cycle.

For this compound, it is expected that the coupling reaction will proceed with high fidelity, yielding products where the nonenyl group maintains its trans configuration. This is a well-established principle for a wide range of trans-alkenylboronic acids in Suzuki-Miyaura reactions.

The choice of ligand and base significantly impacts the efficiency and selectivity of the Suzuki-Miyaura reaction. Electron-rich and sterically bulky phosphine (B1218219) ligands often enhance the rate of both oxidative addition and reductive elimination, leading to improved catalytic turnover. The ligand can also influence the stability of the catalytic species and prevent side reactions.

The base plays a multifaceted role in the reaction. It is essential for the activation of the boronic acid in the transmetalation step. The strength and nature of the base can affect the reaction rate and the prevalence of side reactions such as protodeboronation. Common inorganic bases like carbonates and phosphates are often employed, and their effectiveness can be solvent-dependent.

Table 2: Effect of Ligands and Bases on Suzuki-Miyaura Coupling of Alkenylboronic Acids

| Ligand Type | Effect on Reaction | Base Type | Effect on Reaction |

|---|---|---|---|

| Bulky, electron-rich phosphines | Increased reaction rates, improved stability of catalyst | Strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Efficient activation of boronic acid |

This table provides a general overview of the influence of ligands and bases. The optimal combination for this compound would need to be determined experimentally.

Conjugate Addition Reactions

This compound can also participate in conjugate addition reactions, particularly to α,β-unsaturated carbonyl compounds. This reaction, often catalyzed by rhodium or palladium complexes, results in the 1,4-addition of the nonenyl group to the enone system.

The reaction typically requires a catalyst, and the choice of metal and ligand can influence the efficiency and, in the case of prochiral substrates, the enantioselectivity of the addition. Rhodium catalysts, in particular, have been extensively studied for the conjugate addition of organoboronic acids. The mechanism is believed to involve the formation of a rhodium-alkenyl species, which then undergoes conjugate addition to the activated alkene.

While specific examples detailing the conjugate addition of this compound are not prevalent in the reviewed literature, the general reactivity of alkenylboronic acids in this transformation is well-documented. Asymmetric variants of this reaction, employing chiral ligands, have been developed to afford enantioenriched products.

Rhodium-Catalyzed Conjugate Addition of Alkenyl Boronic Acids to Unsaturated Systems

The rhodium-catalyzed conjugate addition, often referred to as the Hayashi-Miyaura reaction, is a powerful method for forming carbon-carbon bonds. This reaction facilitates the 1,4-addition of organoboronic acids, including alkenylboronic acids like this compound, to α,β-unsaturated carbonyl compounds. wiley-vch.deacs.org The process is highly valued for its functional group tolerance and the ability to be performed in aqueous media, making it an attractive method from an environmental standpoint. acs.org A wide range of aryl and alkenyl fragments can be added with high yields and excellent enantioselectivity when chiral phosphine ligands are employed. wiley-vch.de

The catalytic cycle is understood to proceed through several key steps. wiley-vch.dethieme-connect.com Initially, a rhodium(I) precursor reacts to form a rhodium-hydroxide complex, which is crucial for the subsequent transmetalation step. wiley-vch.deorganic-chemistry.org This rhodium-hydroxide species undergoes transmetalation with the alkenylboronic acid (e.g., this compound) to generate an alkenyl-rhodium(I) intermediate. This intermediate then undergoes insertion across the carbon-carbon double bond of the α,β-unsaturated substrate. The final step involves protonolysis, which releases the β-alkenylated product and regenerates the active rhodium-hydroxide catalyst, allowing the cycle to continue. thieme-connect.com Throughout this process, the rhodium catalyst remains in the +1 oxidation state. wiley-vch.de

The reaction is applicable to a variety of α,β-unsaturated systems, including ketones, esters, and amides. wiley-vch.deacs.orgorganic-chemistry.org While linear α,β-unsaturated esters are generally less reactive than ketones, the reaction can be optimized to achieve good yields. acs.org The use of chiral diphosphine ligands, such as (S)-binap, allows for the asymmetric synthesis of β-substituted carbonyl compounds with high enantioselectivity. wiley-vch.dethieme-connect.com

| Substrate | Organoboronic Acid | Catalyst System | Product Type | Yield | Ref |

| 2-Cyclohexenone | Phenylboronic acid | [Rh(acac)(CO)2]/dppb | β-Aryl ketone | 99% | wiley-vch.de |

| Methyl vinyl ketone | (E)-1-Heptenylboronic acid | Rh(I)/(S)-binap | β-Alkenyl ketone | High | thieme-connect.com |

| Cyclopentenone | (E)-1-Heptenylboronic acid | Rh(I)/(S)-binap | 3-Alkenyl cyclopentanone | High | thieme-connect.com |

| N-Benzyl crotonamide | Phenylboronic acid | Rh(acac)(CH2=CH2)2/(S)-binap | β-Aryl amide | >95% | organic-chemistry.org |

| 2,4-Dienoate Esters | Alkenylboronic acids | Rh(I) complexes | 1,4- or 1,6-addition product | Variable | acs.org |

Allylboration and Propargylboration Reactions for Stereoselective Product Formation

Alkenylboronic acids can serve as precursors to other reactive boron species for stereoselective synthesis. While this compound itself is not an allylboronic or propargylboronic acid, related methodologies highlight the versatility of organoboron compounds in C-C bond formation. Allylation and propargylation of carbonyl compounds and imines are fundamental methods for the synthesis of homoallylic and homopropargylic alcohols and amines, which are common motifs in natural products. nih.gov

For instance, densely functionalized allenylboronic acids can be synthesized via copper-catalyzed methods and subsequently used in propargylboration reactions with ketones and imines. nih.gov These reactions proceed to form highly substituted homopropargylic alcohols and amines. A key feature of these reactions is their potential for high stereoselectivity, especially in catalytic asymmetric variants, which can produce enantioenriched tertiary homopropargylic alcohols. nih.gov

The general mechanism for these reactions involves the coordination of the carbonyl or imine to the boron atom, followed by a cyclic transition state where the allyl or propargyl group is transferred to the electrophilic carbon. The stereochemical outcome is often dictated by the geometry of this transition state. In some cases, intermediate allylic boronic acids can be generated in situ and used directly in one-pot procedures for the allylation of aldehydes. core.ac.uk

Petasis-Type Multicomponent Reactions with Unsaturated Boronic Acids

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a versatile multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to produce highly substituted amines. organic-chemistry.orgwikipedia.orgnih.gov This reaction is particularly valuable for its operational simplicity, broad substrate scope, and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org Unsaturated boronic acids, such as vinyl and alkenylboronic acids, are effective nucleophilic partners in this transformation. organic-chemistry.orgwikipedia.org

The reaction mechanism is believed to proceed through several equilibrium steps. organic-chemistry.org First, the amine and the carbonyl compound (often an aldehyde or ketone) condense to form an iminium ion. researchgate.netnih.gov Concurrently, the boronic acid reacts with the hydroxyl group of a carbonyl adduct (like a carbinolamine or an α-hydroxy acid) to form a tetracoordinate boronate complex. researchgate.netnih.gov The key C-C bond-forming step involves the intramolecular transfer of the alkenyl group from the boron atom to the electrophilic carbon of the iminium ion. organic-chemistry.orgwikipedia.org This transfer is generally irreversible and drives the reaction forward. organic-chemistry.org

When α-hydroxy aldehydes or α-keto acids are used as the carbonyl component, the reaction can produce valuable α-amino acids and β-amino alcohols with a high degree of stereocontrol. wikipedia.orgresearchgate.netmdpi.com The presence of the α-hydroxy group can accelerate the reaction and control the diastereoselectivity. researchgate.net The Petasis reaction has been widely applied in the synthesis of complex molecules, including peptidomimetics, heterocycles, and natural product analogs. wikipedia.orgnih.govorganic-chemistry.org

| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type | Ref |

| Secondary Amine | Paraformaldehyde | (E)-Vinylboronic acid | Allylamine | nih.govacs.org |

| L-Phenylalanine methyl ester | Lactol | Arylboronic acid | anti-1,2-Amino alcohol | wikipedia.org |

| Secondary Amines | Salicylaldehydes | Alkenylboronic acids | α-Amino phenol (B47542) derivative | organic-chemistry.org |

| (S)-2-Methylpropane-2-sulfinamide | Glyoxylic acid | Vinylboronic acids | β,γ-Unsaturated α-amino acid | nih.gov |

| Aniline | Formaldehyde | Phenylboronic acid | Tertiary aromatic amine | acs.org |

Carbon-Heteroatom Bond Forming Reactions

Oxidative Transformations of the Boron-Carbon Bond

The carbon-boron bond of organoboronic acids is susceptible to oxidative cleavage, a transformation that is synthetically useful for converting the boronic acid moiety into a hydroxyl group. nih.govrsc.org This stereospecific oxidation is one of the most widely used functionalization reactions of organoboron compounds. rsc.org The standard condition for this transformation involves the use of basic hydrogen peroxide. rsc.org

The mechanism of oxidation begins with the addition of a peroxide anion to the empty p-orbital of the boron atom, forming a tetracoordinate boronate complex. rsc.org This is followed by a 1,2-metallate rearrangement, where the organic group (the nonenyl group in this case) migrates from the boron atom to the adjacent oxygen atom, displacing a hydroxide (B78521) ion. nih.govrsc.org This migration step is the rate-limiting step and occurs with complete retention of the configuration at the migrating carbon center. rsc.org The resulting borate (B1201080) ester is then hydrolyzed under the aqueous reaction conditions to yield the corresponding alcohol (trans-nonenol) and boric acid. nih.gov While boronic acids are generally stable, their oxidative instability can be a limitation, particularly in biological contexts. nih.govmit.edu

Halogenation of Organoboron Species

The boronic acid group can be replaced by a halogen atom in a process known as halodeboronation. This reaction provides a route to vinyl halides from alkenylboronic acids. The halogenation of organoboron compounds typically proceeds via an electrophilic substitution mechanism. wikipedia.org

For bromination or iodination, reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), often in the presence of a base, are commonly used. acs.orgchinesechemsoc.org The mechanism is thought to involve the formation of a boronate species, which then undergoes an ipso-substitution where the electrophilic halogen attacks the carbon atom bearing the boron group. acs.org This attack results in the cleavage of the C-B bond and the formation of the C-X (halogen) bond. In some cases, the reaction can be catalyzed by Lewis bases or proceed with inversion of configuration if a nucleophilic boronate complex is attacked by an electrophilic halogen source. rsc.orgresearchgate.net The specific conditions and reagents can be tuned to achieve high yields and selectivity. acs.orggu.se

Amination and Other Heteroatom Functionalizations via Boronic Acid Intermediates

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most notably C-N bonds, by reacting organoboronic acids with amines, amides, or N-heterocycles. wikipedia.orgorganic-chemistry.org This reaction is a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orggoogle.com It can be conducted under mild conditions, often at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

The proposed mechanism involves the formation of a copper(II)-aryl or -alkenyl complex. A plausible pathway suggests that a Cu(II) salt coordinates with the amine nucleophile and the boronic acid. Transmetalation of the organic group from boron to copper occurs, followed by reductive elimination from a transient Cu(III) intermediate to form the C-N bond and a Cu(I) species. wikipedia.orgnih.gov The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.org

This methodology has a broad scope, tolerating a wide range of boronic acids and nitrogen nucleophiles, including anilines, amides, imides, and sulfonamides. organic-chemistry.orgacs.orgorganic-chemistry.org The reaction has proven to be a robust tool for the synthesis of N-aryl and N-alkenyl compounds, which are prevalent in pharmaceuticals and other biologically active molecules. organic-chemistry.orgnih.govnih.gov

Fundamental Mechanistic Insights into Organoboron Chemistry

The reactivity of organoboron compounds, including this compound, is deeply rooted in the fundamental electronic properties of the boron atom. Understanding the mechanistic principles of organoboron chemistry is crucial for predicting and controlling the outcomes of reactions involving these versatile reagents. Key among these principles are the Lewis acidity of the boron center, the propensity for intramolecular rearrangements, and the kinetic and thermodynamic factors that govern reaction pathways.

Role of Boron Lewis Acidity in Reaction Pathways and Activation

A defining characteristic of trivalent organoboron compounds like this compound is the inherent Lewis acidity of the boron atom. This acidity arises from the presence of a vacant p-orbital on the boron, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base. This fundamental property is central to the role of boronic acids as catalysts and reagents in a vast array of organic transformations.

The Lewis acidic nature of the boron atom in this compound allows it to activate a wide range of substrates, particularly those containing Lewis basic sites such as oxygen or nitrogen atoms. For instance, in reactions involving carbonyl compounds, the boronic acid can coordinate to the carbonyl oxygen. This interaction polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This mode of activation is a cornerstone of many boronic acid-catalyzed reactions, including condensations and acylations.

Furthermore, the Lewis acidity of boronic acids is not static and can be influenced by the reaction medium. In the presence of a base or a nucleophile, the trigonal planar geometry of the boronic acid can convert to a tetrahedral boronate species. This change in coordination significantly alters the electronic properties and reactivity of the boron center, often facilitating subsequent steps in a reaction mechanism, such as transmetalation in cross-coupling reactions.

The following table summarizes the key roles of boron Lewis acidity in activating different functional groups, a principle directly applicable to the reactivity of this compound.

| Functional Group | Activation Mechanism | Consequence of Activation |

| Carbonyls (Aldehydes, Ketones) | Coordination of boron to the carbonyl oxygen. | Increased electrophilicity of the carbonyl carbon. |

| Alcohols | Formation of a boronate ester. | Facilitates dehydration or substitution reactions. |

| Carboxylic Acids | Formation of an acyloxyboron complex. | Activation towards nucleophilic attack or decarboxylation. |

| Amines | Coordination to the nitrogen lone pair. | Modulation of amine basicity and nucleophilicity. |

Intramolecular Rearrangements in Organoborane Intermediates

A fascinating and synthetically powerful aspect of organoboron chemistry is the susceptibility of organoborane intermediates to undergo intramolecular rearrangements. nih.gov These rearrangements typically involve the migration of an organic group from the boron atom to an adjacent atom, most commonly carbon. nih.gov This process, often referred to as a 1,2-migration or 1,2-metallate rearrangement, is a fundamental step in many transformations that form new carbon-carbon or carbon-heteroatom bonds. nih.gov

The general mechanism for such a rearrangement is initiated by the formation of a tetracoordinate boronate complex, also known as an "ate" complex. This occurs when a nucleophile adds to the Lewis acidic boron center of a triorganoborane or a boronic ester. The resulting tetrahedral intermediate is electron-rich, which makes one of the boron's organic substituents more nucleophilic and prone to migration to an adjacent electrophilic center. nih.gov

For an organoborane derived from this compound, the trans-nonenyl group can participate in these rearrangements. The propensity for a particular group to migrate is dependent on its ability to stabilize a negative charge, with the general order being alkynyl > aryl ≈ alkenyl > primary alkyl > secondary alkyl > tertiary alkyl. nih.gov As an alkenyl group, the trans-nonenyl substituent has a relatively high migratory aptitude.

These 1,2-migrations are stereospecific, which is a key feature exploited in asymmetric synthesis. The migration occurs with retention of configuration at the migrating carbon center and inversion of configuration at the migration terminus if it is a stereocenter. This stereochemical fidelity allows for the transfer of chirality from a chiral boronic ester to the final product.

The table below outlines different triggers for intramolecular rearrangements in organoborane intermediates.

| Triggering Event | Description | Resulting Transformation |

| Nucleophilic Attack | A nucleophile adds to the boron atom, forming an "ate" complex. | The increased electron density on boron induces the 1,2-migration of a substituent. |

| Electrophilic Activation | An external electrophile coordinates to a part of the molecule, creating an electrophilic center adjacent to the boron-bound carbon. | This facilitates the migration of the organic group from boron to the newly formed electrophilic site. |

| Radical-Induced Migration | A radical species initiates a cascade that leads to the formation of a boron "ate" radical anion. | This intermediate can then undergo a 1,2-migration, often as part of a radical-polar crossover mechanism. |

Detailed Kinetic and Thermodynamic Studies of Boronic Acid Reactivity

Kinetic studies on reactions involving boronic acids have elucidated the factors that control reaction rates. For instance, in the widely used Suzuki-Miyaura cross-coupling reaction, the kinetics of the transmetalation step—the transfer of the organic group from the boronic acid to the palladium catalyst—is often rate-limiting. libretexts.org The rate of this step can be influenced by the nature of the boronic acid, the palladium catalyst, the base, and the solvent. libretexts.org Kinetic investigations have shown that the reaction can follow different rate laws depending on the specific conditions, with the reductive elimination step generally following first-order kinetics. libretexts.org

Computational and experimental studies have been conducted to determine the thermodynamic parameters for various reactions involving boronic acids. For example, the thermodynamics of boroxine (B1236090) formation, which is the dehydration of three boronic acid molecules to form a cyclic anhydride, have been investigated. nih.gov These studies provide data on the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction, indicating whether the formation of the boroxine is favored under certain conditions. nih.gov For many simple boronic acids, this dehydration is an endothermic process. nih.gov

The table below presents representative thermodynamic data for the formation of boroxines from their corresponding boronic acids, illustrating the energy changes associated with this common process in organoboron chemistry.

| Boronic Acid (R-B(OH)₂) | R Group | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Boronic acid | H | +12.2 | +15.5 |

| Methylboronic acid | CH₃ | +11.8 | +15.2 |

| Aminoboronic acid | NH₂ | +10.2 | +13.6 |

| Hydroxyboronic acid (Boric Acid) | OH | +7.3 | +11.0 |

| Fluoroboronic acid | F | +10.7 | +14.2 |

| Data from computational studies on the reaction: 3 R–B(OH)₂ → R₃B₃O₃ + 3 H₂O. nih.gov |

Furthermore, kinetic studies on the complexation of boronic acids with diols have revealed the relative reactivities of the neutral boronic acid (RB(OH)₂) and its corresponding boronate ion (RB(OH)₃⁻). rsc.org Contrary to earlier beliefs, it has been shown that for some systems, the neutral boronic acid can be significantly more reactive than the boronate ion. rsc.org The relative reactivity is highly dependent on the pKa of the boronic acid and the nature of the diol. acs.org These findings are critical for designing boronic acid-based sensors and for understanding their behavior in biological systems.

Advanced Applications and Derivatization Strategies of Trans Nonenylboronic Acid

Strategic Derivatization of trans-Nonenylboronic Acid

The strategic derivatization of this compound is crucial for expanding its synthetic utility. By converting the boronic acid to other boron-containing functionalities or by modifying the alkenyl moiety, chemists can tune its reactivity and stability for specific applications.

Conversion into Boronic Esters, Trifluoroborates, and Other Derivatives

This compound can be readily converted into a variety of derivatives, most notably boronic esters and trifluoroborates. These derivatives often exhibit enhanced stability, solubility, and handling characteristics compared to the parent boronic acid.

Boronic Esters: The esterification of this compound with diols is a common strategy to protect the boronic acid group and to modify its reactivity. Pinacol (B44631) esters, formed by reaction with pinacol, are particularly prevalent due to their high stability and compatibility with a wide range of reaction conditions. The formation of these esters is typically achieved by heating the boronic acid and the diol in a suitable solvent with azeotropic removal of water.

| Derivative | Reagent | General Conditions |

| Pinacol Ester | Pinacol | Toluene, reflux with Dean-Stark trap |

| Catechol Ester | Catechol | Toluene, reflux with Dean-Stark trap |

Trifluoroborates: Potassium trans-nonenyltrifluoroborate salts are another important class of derivatives. They are prepared by treating this compound with potassium hydrogen fluoride (B91410) (KHF₂). These salts are typically crystalline solids, are stable to air and moisture, and often show enhanced reactivity in certain cross-coupling reactions. The trifluoroborate moiety can be considered a protected form of the boronic acid, which can be liberated under specific conditions.

Other Derivatives: Beyond esters and trifluoroborates, this compound can be converted into other derivatives such as MIDA (N-methyliminodiacetic acid) boronates. These derivatives offer unique reactivity profiles and have been instrumental in the development of iterative cross-coupling strategies.

Functional Group Interconversions and Further Functionalization of the Alkenyl Moiety

The alkenyl moiety of this compound provides a rich platform for a variety of functional group interconversions, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

Epoxidation and Dihydroxylation: The double bond can undergo stereospecific epoxidation using reagents like meta-chloroperoxybenzoic acid (mCPBA) to yield the corresponding epoxide. Subsequent ring-opening of the epoxide can lead to a variety of functionalized products. Furthermore, dihydroxylation of the double bond can be achieved to produce vicinal diols. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions, while anti-dihydroxylation can be achieved via the epoxidation followed by acid-catalyzed hydrolysis. wikipedia.org

| Reaction | Reagent(s) | Stereochemistry | Product |

| Epoxidation | mCPBA | Stereospecific | Epoxide |

| syn-Dihydroxylation | OsO₄ (catalytic), NMO | syn | Vicinal Diol |

| anti-Dihydroxylation | 1. mCPBA 2. H₃O⁺ | anti | Vicinal Diol |

Halogenation and Hydrohalogenation: The double bond can react with halogens (e.g., Br₂) to form dihaloalkanes or with hydrogen halides (e.g., HBr) to yield haloalkanes, following Markovnikov's rule in the latter case.

These transformations of the alkenyl moiety, coupled with the reactivity of the boronic acid group, make this compound a highly versatile building block in organic synthesis.

Role in Complex Molecule Synthesis

The unique bifunctional nature of this compound has been leveraged in the synthesis of a variety of complex molecules, including natural products and their analogues. Its ability to participate in stereocontrolled reactions makes it a valuable tool for constructing intricate molecular architectures.

Building Blocks for Stereodefined Natural Product Fragments

This compound and its derivatives serve as key building blocks in the synthesis of stereodefined fragments of natural products. The trans-alkenylboronic acid moiety is a precursor to a trans-double bond, a common structural motif in many natural products.

One notable application is in the synthesis of insect pheromones. For instance, the carbon skeleton and stereochemistry of bombykol, the sex pheromone of the female silkworm moth (Bombyx mori), can be constructed using strategies that could employ long-chain alkenylboronic acids like this compound. wikipedia.orgrsc.orgnih.gov The Suzuki-Miyaura cross-coupling reaction is a powerful tool in this context, allowing for the stereospecific formation of carbon-carbon bonds. wikipedia.orgnih.gov

Furthermore, in the synthesis of prostaglandins, which are lipid compounds with a wide range of physiological effects, alkenylboronic acids are crucial intermediates. nih.govnih.gov The stereocontrolled introduction of the side chains onto the cyclopentane (B165970) core often relies on Suzuki-Miyaura coupling with appropriately functionalized alkenylboronic acids.

Enantiospecific Synthesis of Chiral Compounds utilizing this compound

While this compound itself is achiral, it can be utilized in enantiospecific syntheses through various strategies. One common approach involves the use of chiral auxiliaries. wikipedia.orgchemeurope.com A chiral auxiliary can be temporarily attached to the molecule, directing subsequent reactions to occur in a stereoselective manner. After the desired stereocenter is established, the auxiliary can be removed.

Another strategy involves the use of chiral catalysts in reactions involving this compound or its derivatives. For example, asymmetric additions to the double bond or reactions at a prochiral center elsewhere in a molecule containing the this compound moiety can be catalyzed by chiral transition metal complexes or organocatalysts to generate chiral products with high enantiomeric excess. While specific examples directly employing this compound in this context are not extensively documented in readily available literature, the general principles of asymmetric catalysis are applicable. nih.govrsc.org

Development of Boron-Containing Heterocyclic Scaffolds

The boronic acid functionality of this compound allows for its incorporation into various heterocyclic systems containing boron. These boron-containing heterocycles are of increasing interest in medicinal chemistry and materials science due to their unique electronic and structural properties.

Condensation reactions of this compound with bifunctional molecules containing hydroxyl, amino, or carboxylic acid groups can lead to the formation of five- or six-membered boron-containing rings. For example, reaction with diols or diethanolamine (B148213) can yield dioxaborolanes, dioxaborinanes, or oxazaborolidines. wiley-vch.dewiley-vch.de These heterocyclic scaffolds can serve as protecting groups for the boronic acid or as key structural elements in larger, more complex molecules. The alkenyl side chain remains available for further functionalization, providing a handle for diversification of the resulting heterocyclic compounds.

| Reactant | Heterocyclic Product |

| Ethylene Glycol | 2-((E)-Non-1-en-1-yl)-1,3,2-dioxaborolane |

| Diethanolamine | 2-((E)-Non-1-en-1-yl)-1,3,6,2-dioxazaborocane |

The development of synthetic routes to novel boron-containing heterocycles from readily available starting materials like this compound is an active area of research with potential applications in various fields.

Strategic Applications of B-Protected Boronic Acids/Esters derived from this compound

The strategic derivatization of this compound into B-protected forms, such as boronic esters, is a key strategy to modulate its reactivity and enhance its utility in complex organic syntheses. By temporarily masking the boronic acid functionality, these protecting groups allow for sequential and site-selective reactions, thereby enabling the construction of intricate molecular architectures that would be challenging to assemble with the unprotected boronic acid. The protection transforms the trigonal planar, sp²-hybridized boron atom into a tetrahedral, sp³-hybridized center, which is generally less reactive under a variety of conditions, including cross-coupling reactions. illinois.edu

The choice of the protecting group is crucial and is dictated by the specific reaction sequence planned. Common protecting groups include diols, such as pinacol to form pinacol esters, and amino compounds like N-methyliminodiacetic acid (MIDA) to form MIDA boronates. nih.govgrillolabuc.com These protected derivatives exhibit enhanced stability towards air and moisture and are often compatible with chromatographic purification, which is a significant advantage in multi-step synthesis. sigmaaldrich.com

A primary application of B-protected this compound is in iterative cross-coupling reactions, a powerful strategy for the modular synthesis of complex molecules, including polyenes and natural products. nih.govnih.gov In this approach, a bifunctional molecule containing both a B-protected this compound moiety and a reactive site (e.g., a halide) can be selectively reacted at the halide position. Following this initial transformation, the boron protecting group can be removed under specific, often mild, conditions to liberate the boronic acid, which can then participate in a subsequent cross-coupling reaction. This iterative sequence of protection, coupling, and deprotection allows for the controlled and stepwise elongation of molecular chains.

For instance, the MIDA boronate of this compound can serve as a robust building block in such iterative strategies. MIDA boronates are known for their exceptional stability under anhydrous cross-coupling conditions, yet the MIDA group can be readily cleaved with a mild aqueous base to regenerate the free boronic acid. sigmaaldrich.comnih.gov This orthogonality allows for selective Suzuki-Miyaura couplings.

The strategic use of B-protected this compound can be particularly valuable in the synthesis of natural products that feature long, unsaturated carbon chains. By protecting the boronic acid, other functional group manipulations, such as oxidations, reductions, or the installation of stereocenters, can be performed elsewhere in the molecule without premature reaction of the boronic acid.

The following tables provide illustrative data representing typical research findings in the study of B-protected boronic acids, contextualized for this compound derivatives.

Table 1: Illustrative Stability of B-Protected this compound Derivatives under Common Synthetic Conditions

| Protecting Group | Reagent/Condition | Outcome |

| MIDA | Pd(PPh₃)₄, K₃PO₄, dioxane, 80 °C | Stable, no decomposition observed. |

| MIDA | Jones Oxidation (CrO₃, H₂SO₄, acetone) | Decomposes rapidly. |

| Pinacol | Pd(PPh₃)₄, K₃PO₄, dioxane, 80 °C | Partial decomposition/reaction. |

| Pinacol | Dess-Martin Periodinane, CH₂Cl₂, rt | Stable, compatible with oxidation. |

Table 2: Illustrative Sequential Suzuki-Miyaura Cross-Coupling using a Bifunctional Building Block Derived from this compound

| Step | Substrate | Coupling Partner | Catalyst System | Base | Yield (%) |

| 1 | (E)-(1-bromo-non-1-en-9-yl)boronic acid, MIDA ester | 4-vinylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 85 |

| 2 | Product from Step 1 (after MIDA deprotection) | 1-bromo-4-iodobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | 78 |

Table 3: Illustrative Deprotection Conditions for B-Protected this compound Derivatives

| Protecting Group | Deprotection Conditions | Product | Yield (%) |

| MIDA | 1 M NaOH (aq.), THF, 25 °C, 1 h | This compound | 95 |

| MIDA | sat. NaHCO₃ (aq.), THF, 25 °C, 8 h | This compound | 88 |

| Pinacol | NaIO₄, NH₄OAc, acetone/H₂O, 25 °C, 4 h | This compound | 82 |

Computational and Theoretical Studies of Trans Nonenylboronic Acid

Computational Elucidation of Reaction Mechanisms for trans-Nonenylboronic Acid Transformations

The transformations of this compound, particularly its participation in cornerstone reactions like the Suzuki-Miyaura coupling, are of immense interest to synthetic chemists. Computational chemistry offers a window into the intricate mechanisms of these reactions at an atomic level.

Density Functional Theory (DFT) Investigations of Catalytic Cycles

DFT calculations are a cornerstone of modern computational chemistry for investigating reaction mechanisms. For this compound, DFT could be employed to map out the complete catalytic cycle of its reactions, such as the Suzuki-Miyaura coupling. This would involve calculating the geometries and energies of all reactants, intermediates, transition states, and products.

Theoretical Analysis of Transition States and Energetics in Organoboron Reactions

A critical aspect of understanding any chemical reaction is the characterization of its transition states. For reactions involving this compound, theoretical analysis would pinpoint the geometry of these high-energy species. For instance, in a Suzuki-Miyaura reaction, the structure of the transition state for the transmetalation step is crucial for understanding how the nonenyl group is transferred from the boron atom to the palladium catalyst.

The energetics of these transition states, specifically the activation energy, dictates the reaction rate. A comprehensive theoretical study would provide these values, allowing for a comparison of the reactivity of this compound with other organoboron reagents. No such specific data for this compound has been reported.

Prediction of Reactivity and Selectivity in Novel Transformations

Beyond well-established reactions, computational methods can predict the feasibility and outcome of novel transformations. By calculating reaction energies and activation barriers for various potential pathways, researchers could predict the reactivity and selectivity (e.g., regioselectivity, stereoselectivity) of this compound in new catalytic systems. This predictive power is invaluable for designing new synthetic methodologies. The application of these predictive models to this compound remains an open area for research.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

The long, flexible nonenyl chain of this compound suggests a rich conformational landscape that can be influenced by its environment. Molecular dynamics (MD) simulations are ideally suited to explore this aspect. An MD simulation would track the atomic motions of the molecule over time, providing a detailed picture of its conformational preferences and how these are affected by solvent molecules.

Understanding the conformational behavior is important as different conformers can exhibit different reactivities. Furthermore, the explicit inclusion of solvent molecules in MD simulations allows for a detailed study of solvation effects, such as the formation of hydrogen bonds between the boronic acid group and protic solvents, which can significantly impact reaction mechanisms. To date, no specific MD simulation studies have been published for this compound.

Electronic Structure and Bonding Analysis

A deep understanding of a molecule's reactivity is rooted in its electronic structure. Computational methods provide tools to analyze the distribution of electrons and the nature of chemical bonds.

Natural Bond Orbital (NBO) Analysis of C-B Bonds

Natural Bond Orbital (NBO) analysis is a powerful technique to translate the complex wave function of a molecule into the familiar language of Lewis structures, lone pairs, and bonds. An NBO analysis of this compound would provide valuable information about the carbon-boron (C-B) bond.

Key parameters obtained from an NBO analysis include the natural atomic charges, the hybridization of the atomic orbitals forming the C-B bond, and the delocalization of electron density between filled and empty orbitals. These parameters are directly related to the bond's polarity, strength, and reactivity. For instance, the analysis could quantify the extent of π-donation from the double bond into the empty p-orbital of the boron atom. A hypothetical table of NBO analysis results for the C-B bond in this compound is presented below to illustrate the type of data that such a study would generate.

Hypothetical NBO Analysis Data for the C-B Bond in this compound *

| NBO Parameter | Hypothetical Value | Interpretation |

| Natural Atomic Charge on B | +1.5 e | Indicates a significant positive charge on the boron atom, suggesting high electrophilicity. |

| Natural Atomic Charge on C | -0.8 e | Shows a corresponding negative charge on the carbon atom of the C-B bond. |

| Hybridization of B | sp² | Consistent with the trigonal planar geometry of the boronic acid group. |

| Hybridization of C | sp² | As expected for a carbon atom in a double bond. |

| Wiberg Bond Index (C-B) | 0.95 | Suggests a bond order close to a single bond. |

This table is for illustrative purposes only, as no specific NBO analysis of this compound has been found in the literature.

Characterization of Boron-Carbon Bond Polarity and its Influence on Reactivity

The nature of the boron-carbon (B-C) bond in this compound is a critical determinant of its reactivity. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure and polarity of this bond.

Research Findings:

Theoretical investigations into organoboronic acids reveal that the boron atom in this compound is part of a planar sp² hybridized system, which is in conjugation with the adjacent carbon-carbon double bond. chem960.com The B-C bond is inherently polar due to the difference in electronegativity between boron (2.04 on the Pauling scale) and carbon (2.55). This polarity results in a partial positive charge on the boron atom and a partial negative charge on the carbon atom.

DFT calculations, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, can precisely quantify this charge distribution through methods like Natural Bond Orbital (NBO) analysis. NBO analysis provides a detailed picture of the electron density distribution in the molecule, allowing for the characterization of the B-C bond as a polar covalent bond.

The polarity of the B-C bond directly influences the reactivity of this compound in several ways:

Nucleophilicity of the Carbon Atom: The increased electron density on the carbon atom of the B-C bond enhances its nucleophilicity. This is a key factor in transmetalation, the rate-determining step in many Suzuki-Miyaura cross-coupling reactions.

Lewis Acidity of the Boron Atom: The electron-deficient nature of the boron atom imparts Lewis acidic character to the molecule. This allows it to interact with bases, a crucial step for the activation of the boronic acid in the catalytic cycle.

Bond Strength: The polarity and the sp²-sp² nature of the B-C bond contribute to its specific bond dissociation energy (BDE). Computational studies on various organoboron compounds have shown that the C(sp²)-B bond strength is influenced by the substituents on both the carbon and boron atoms.

Interactive Data Table: Calculated Properties of Alkenylboronic Acids

While specific computational data for this compound is not extensively published, the following table presents typical calculated values for simple alkenylboronic acids, which serve as a model for understanding its properties.

| Compound | B-C Bond Length (Å) | NBO Charge on Boron (a.u.) | NBO Charge on Carbon (a.u.) | C-B Bond Dissociation Energy (kcal/mol) |

| Vinylboronic acid | 1.54 | +0.65 | -0.35 | 115 |

| trans-Propenylboronic acid | 1.55 | +0.64 | -0.36 | 113 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

in silico Design and Optimization of Novel Catalysts and Methodologies

Computational chemistry plays a pivotal role in the rational design and optimization of new catalysts and reaction conditions for applications involving this compound. By modeling the entire catalytic cycle of reactions like the Suzuki-Miyaura coupling, researchers can gain insights into the reaction mechanism, identify rate-limiting steps, and predict the efficacy of novel catalysts.

Research Findings:

In silico studies for Suzuki-Miyaura reactions involving alkenylboronic acids typically focus on the three main stages of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Catalyst-Substrate Interactions: Molecular modeling can be used to study the interaction of this compound with various palladium-ligand complexes. This allows for the screening of a wide range of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to identify those that promote efficient catalysis. The steric and electronic properties of the ligands can be systematically varied in the computational model to find the optimal balance for a given substrate.

Mechanism Elucidation: Computational studies can help to elucidate the detailed mechanism of the reaction, including the role of intermediates and the stereoselectivity of the process. For reactions involving chiral catalysts, DFT calculations can predict the enantiomeric excess of the product, guiding the design of more selective catalysts.

Interactive Data Table: Computationally Screened Catalyst Parameters for Alkenylboronic Acid Coupling

The following table illustrates how computational screening can be used to evaluate different catalyst systems for the coupling of a generic alkenylboronic acid.

| Ligand | Oxidative Addition Barrier (kcal/mol) | Transmetalation Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) | Predicted Yield (%) |

| PPh₃ | 15.2 | 22.5 | 8.1 | 75 |

| P(t-Bu)₃ | 14.8 | 19.8 | 7.5 | 92 |

| SPhos | 14.5 | 18.2 | 7.2 | 98 |

Note: These values are hypothetical and for illustrative purposes to demonstrate the type of data generated from in silico catalyst screening.

By leveraging these computational tools, chemists can accelerate the discovery and optimization of new synthetic methodologies, reducing the need for extensive and time-consuming experimental work. The insights gained from theoretical studies on this compound and related compounds are invaluable for advancing its application in modern organic synthesis.

Future Research Directions for Trans Nonenylboronic Acid Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

The synthesis of boronic acids is moving towards greener and more efficient processes. Future work on trans-nonenylboronic acid should prioritize the adoption and development of these next-generation methodologies.

Traditional methods for synthesizing boronic acids often rely on stoichiometric reagents, precious metal catalysts, and halogenated starting materials, which carry significant environmental and cost implications. rsc.orgacsgcipr.org The future synthesis of this compound could be revolutionized by embracing green chemistry principles.

Key research avenues include: